3-(Trifluoromethyl)piperidin-2-one 3-(Trifluoromethyl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.: 1000934-03-1
VCID: VC2792725
InChI: InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11)
SMILES: C1CC(C(=O)NC1)C(F)(F)F
Molecular Formula: C6H8F3NO
Molecular Weight: 167.13 g/mol

3-(Trifluoromethyl)piperidin-2-one

CAS No.: 1000934-03-1

Cat. No.: VC2792725

Molecular Formula: C6H8F3NO

Molecular Weight: 167.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)piperidin-2-one - 1000934-03-1

Specification

CAS No. 1000934-03-1
Molecular Formula C6H8F3NO
Molecular Weight 167.13 g/mol
IUPAC Name 3-(trifluoromethyl)piperidin-2-one
Standard InChI InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11)
Standard InChI Key WDEBTTOBFKEZBC-UHFFFAOYSA-N
SMILES C1CC(C(=O)NC1)C(F)(F)F
Canonical SMILES C1CC(C(=O)NC1)C(F)(F)F

Introduction

Chemical Structure and Properties

3-(Trifluoromethyl)piperidin-2-one consists of a piperidin-2-one core structure with a trifluoromethyl (-CF₃) substituent at the 3-position. The lactam functionality (cyclic amide) creates a polar region within the molecule, while the trifluoromethyl group introduces significant lipophilicity and electronic effects. The molecular formula of this compound is C₆H₈F₃NO, with a calculated molecular weight of approximately 167.13 g/mol.

The basic structure can be represented as a six-membered ring containing a nitrogen atom, with a carbonyl group adjacent to the nitrogen (position 2) and a trifluoromethyl group at position 3. This arrangement creates an interesting distribution of electron density throughout the molecule, influencing its reactivity and binding properties.

Physical Properties

Based on the properties of related trifluoromethylated heterocycles and piperidin-2-ones, we can predict several physical characteristics of 3-(Trifluoromethyl)piperidin-2-one:

PropertyExpected ValueBasis of Prediction
Physical StateCrystalline solidSimilar to other piperidin-2-ones
Melting Point170-180°CBased on similar 3-substituted piperidin-2-ones
SolubilitySoluble in organic solvents (chloroform, methanol); moderately soluble in waterBased on polarity profile
Log P1.5-2.0Estimated based on trifluoromethyl contribution
pKa~9-10 (NH)Typical for lactams

Spectroscopic Properties

Spectroscopic data is essential for structure confirmation and purity assessment. For 3-(Trifluoromethyl)piperidin-2-one, we would expect characteristic spectral features:

NMR Spectroscopy

Based on data from similar compounds, the expected NMR profile would include:

¹H NMR (300 MHz, CDCl₃): δ(ppm) ≈ 6.8-7.2 (broad s, 1H, NH), 3.6-3.8 (q, 1H, CH-CF₃), 3.2-3.4 (m, 2H, CH₂-N), 2.0-2.2 (m, 2H), 1.7-1.9 (m, 2H)

¹³C NMR (75 MHz, CDCl₃): δ(ppm) ≈ 172-174 (C=O), 124-126 (q, CF₃), 50-52 (CH-CF₃), 42-44 (CH₂-N), 28-30 (CH₂), 20-22 (CH₂)

¹⁹F NMR would show a characteristic singlet at approximately -70 to -75 ppm, typical for a trifluoromethyl group.

Synthesis Methods

Several approaches could be employed for the synthesis of 3-(Trifluoromethyl)piperidin-2-one, drawing from established methods for similar compounds in the literature.

Fluorination of Piperidin-2-one Derivatives

One potential route involves the direct fluorination of 3-substituted piperidin-2-ones using fluorinating agents:

  • Starting with a 3-substituted piperidin-2-one precursor

  • Introduction of the trifluoromethyl group using reagents such as SF₄

This approach is supported by the methodology described in patent CN102603611B, which outlines a synthesis for trifluoromethyl piperidine compounds using SF₄ as a fluorinating agent . The patent describes a process where:

"The invention discloses a preparation method of trifluoromethyl piperidine compounds, which comprises the following steps: mixing 1 mol part of piperidinecarboxylic acid or monochloro-piperidinecarboxylic acid, 1.5-3 mol parts of SF₄ and 1-8 mol parts of mixed solvent; and heating to 50-150 DEG C while stirring to react for 3-4 hours..."

Cyclization of Trifluoromethylated Precursors

Another potential synthetic route would involve:

  • Preparation of a linear precursor containing the trifluoromethyl group

  • Intramolecular cyclization to form the piperidin-2-one ring

This approach is supported by the general methods described for 3-substituted piperidin-2-ones in the literature, where similar cyclization reactions are employed .

Applications and Research Significance

Pharmaceutical Applications

Biological ActivityMechanismRelated Compounds
Enzyme InhibitionInteraction with active sites3-Phenylpiperidin-2-one
Receptor ModulationBinding to receptor pocketsTrifluoromethylated heterocycles
Antiviral ActivityViral protein inhibitionIsatin derivatives containing trifluoromethyl groups

Synthetic Building Block

3-(Trifluoromethyl)piperidin-2-one could serve as a valuable building block in medicinal chemistry and materials science. The lactam functionality provides a site for further derivatization, while the trifluoromethyl group introduces unique electronic and steric effects.

Potential transformations include:

  • N-alkylation or acylation

  • Reduction of the lactam

  • Functionalization at other positions of the piperidine ring

  • Use as a structural element in more complex molecules

Related Compounds and Comparative Analysis

Several compounds structurally related to 3-(Trifluoromethyl)piperidin-2-one have been documented in the literature. Comparing these compounds provides insight into how structural modifications affect physical properties and biological activities.

Structural Analogs

CompoundStructure DifferenceKey PropertiesReference
3-Phenylpiperidin-2-onePhenyl instead of CF₃ at position 3mp: 169.4-171.1°C
3-(p-Tolyl)piperidin-2-onep-Tolyl instead of CF₃ at position 3mp: 171.2-174.0°C
1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-oneDifferent ring position, pyridine attachmentMW: 244.21 g/mol
3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-oneAdditional amino group and complex substituentMW: 272.27 g/mol

Structure-Activity Relationships

Comparing these related structures suggests several structure-activity relationships:

  • The position of the lactam functionality affects the compound's electron distribution and hydrogen bonding capabilities

  • Substitution at the 3-position significantly influences the physical properties and potential biological activities

  • The trifluoromethyl group alters electronic properties compared to other substituents such as phenyl or p-tolyl groups

  • The presence of additional functional groups (like amino groups) can introduce new binding interactions

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and purity of 3-(Trifluoromethyl)piperidin-2-one. Based on data from analogous compounds, we can predict the spectroscopic profile:

Infrared Spectroscopy

Key IR absorption bands would likely include:

  • 3200-3220 cm⁻¹: N-H stretching

  • 1680-1700 cm⁻¹: C=O stretching (lactam)

  • 1250-1300 cm⁻¹: C-F stretching

  • 1100-1200 cm⁻¹: C-N stretching

Similar 3-substituted piperidin-2-ones show characteristic IR bands in these regions, as demonstrated by compounds described in the research literature .

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z 167 (M⁺)

  • Fragment ions corresponding to loss of fluorine (m/z 148)

  • Fragment corresponding to ring opening

Future Research Directions

Structure Optimization

Future research on 3-(Trifluoromethyl)piperidin-2-one could focus on structural modifications to optimize properties for specific applications:

  • Introduction of additional functional groups at various positions

  • Exploration of stereochemistry at the 3-position

  • Development of prodrug approaches by modifying the lactam functionality

  • Creation of conjugates with biomolecules or other pharmacophores

Biological Activity Screening

Given the potential biological relevance of this structure, comprehensive screening against various targets would be valuable:

  • Enzyme inhibition assays (proteases, kinases)

  • Receptor binding studies

  • Antimicrobial and antiviral testing

  • Analysis of metabolism and pharmacokinetics

Advanced Synthetic Methods

Development of more efficient and selective synthetic routes could include:

  • Asymmetric synthesis to access specific stereoisomers

  • Flow chemistry approaches for scaled production

  • Green chemistry methodologies to reduce environmental impact

  • Catalyst development for direct C-H trifluoromethylation

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